molecular formula C17H19F3N4O B10964246 Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10964246
M. Wt: 352.35 g/mol
InChI Key: ISUJPYRGLNPYSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-azepanyl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. One efficient method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and involves the use of aryl and heteroaryl boronic acids . The reaction conditions are optimized to avoid debromination, and the process can be extended to synthesize various derivatives .

Chemical Reactions Analysis

1-Azepanyl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-azepanyl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include alterations in cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

azepan-1-yl-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)14-9-13(11-5-6-11)22-15-12(10-21-24(14)15)16(25)23-7-3-1-2-4-8-23/h9-11H,1-8H2

InChI Key

ISUJPYRGLNPYSE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4CC4

Origin of Product

United States

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